molecular formula C5HCl2N3 B13080792 2,5-Dichloropyrimidine-4-carbonitrile

2,5-Dichloropyrimidine-4-carbonitrile

Cat. No.: B13080792
M. Wt: 173.98 g/mol
InChI Key: DSGQZXLPVOWHHZ-UHFFFAOYSA-N
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Description

2,5-Dichloropyrimidine-4-carbonitrile is a halogenated pyrimidine derivative featuring chlorine atoms at positions 2 and 5 and a carbonitrile group at position 4. This compound’s structure renders it highly electron-deficient due to the electron-withdrawing effects of both chlorine and nitrile substituents, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C5HCl2N3

Molecular Weight

173.98 g/mol

IUPAC Name

2,5-dichloropyrimidine-4-carbonitrile

InChI

InChI=1S/C5HCl2N3/c6-3-2-9-5(7)10-4(3)1-8/h2H

InChI Key

DSGQZXLPVOWHHZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)Cl)C#N)Cl

Origin of Product

United States

Preparation Methods

Vilsmeier Reaction Followed by Hydroxylamine and Chlorodehydration (Industrial Scale)

A patented industrial process describes a three-step synthesis route for 4,6-dichloropyrimidine-5-carbonitrile, which is structurally analogous and relevant for 2,5-dichloropyrimidine-4-carbonitrile preparation due to similar substitution patterns and reaction types:

  • Step 1: Vilsmeier Reaction
    Starting from a suitable pyrimidine precursor, a halogenated dehydration reagent (e.g., POCl3) and N,N-dimethylformamide are used in an organic solvent to form an intermediate formyl derivative.

  • Step 2: Reaction with Hydroxylamine or Hydroxylamine Hydrochloride
    The intermediate is reacted with hydroxylamine to form an oxime intermediate. This step is typically conducted in a mixed solvent system (ethanol and water) at mild temperatures (20-30°C).

  • Step 3: Dehydration and Chlorination
    The oxime intermediate undergoes chlorodehydration using reagents such as phosphorus oxychloride (POCl3), thionyl chloride, oxalyl chloride, phosphorus pentachloride, or phosgene in solvents like toluene, acetonitrile, or dichloroethane to yield the dichloropyrimidine-carbonitrile product.

Key Features:

  • Mild reaction conditions (20-30°C for hydroxylamine step, 80-85°C for chlorodehydration).
  • Environmentally friendly and suitable for large-scale production due to stable intermediates and easy purification.
  • Avoids column chromatography by using stable intermediates that can be crystallized.

Analytical Data:

  • LC-MS confirms molecular ion peaks consistent with the target compound (e.g., [M+H]+ = 156).
  • $$^{1}H$$ NMR signals consistent with pyrimidine protons and characteristic chemical shifts for the intermediates and final product.
Step Reagents & Conditions Product/Intermediate Yield/Notes
1 Halogenated dehydration reagent, DMF, organic solvent Formylated pyrimidine intermediate Stable intermediate, easy to purify
2 Hydroxylamine hydrochloride, EtOH/H2O, 20-30°C Oxime intermediate Reaction time ~17-18 hours
3 POCl3 (or alternatives), toluene/acetonitrile, 80-85°C This compound Isolated solid, suitable for scale

Nucleophilic Displacement and Chlorination Route

A research article describes a synthetic route starting from 4,6-dichloro-2-(methylthio)pyrimidine, involving:

  • Nucleophilic displacement of chlorides by benzyloxide groups.
  • Oxidation of methylthio to sulfone.
  • Cyanide displacement to introduce the carbonitrile group.
  • Chlorination at the pyrimidine ring with N-chlorosuccinimide (NCS).

This multi-step approach achieves moderate to good yields (overall ~67% for intermediates, 30% for final chlorinated product) and is useful for preparing highly chlorinated pyrimidine derivatives.

Step Transformation Yield (%) Notes
Nucleophilic displacement 4,6-dichloropyrimidine to 4,6-bis(benzyloxy) High Benzyloxide replaces chlorides
Oxidation Sulfide to sulfone High Prepares for cyanide displacement
Cyanide displacement Sulfone to carbonitrile Moderate Introduction of nitrile group
Chlorination Chlorination at C5 with NCS 95% Final chlorination step
Deprotection Removal of benzyloxy groups to yield target 30% Moderate yield, two-step procedure

Comparative Summary Table of Preparation Methods

Method Key Steps Reagents & Conditions Yield/Scale Suitability Remarks
Vilsmeier + Hydroxylamine + Chlorodehydration Formylation → Oxime formation → Chlorodehydration POCl3, DMF, hydroxylamine hydrochloride, EtOH/H2O, 20-85°C High, industrial scale Mild, environmentally friendly, stable intermediates
Nucleophilic Displacement + Chlorination Benzyloxide substitution → Oxidation → Cyanide displacement → Chlorination Benzyloxide, NCS, oxidation reagents, cyanide source Moderate to good Multi-step, moderate yields, suitable for complex derivatives
Condensation + Hydrogenation + Chlorination (Pyridine analog) Condensation → Hydrogenation → Chlorination Organic base, Pd-C catalyst, hydrogen, chlorinating agents High for intermediates Green chemistry, mild conditions, pyridine-based

Mechanism of Action

The mechanism of action of 2,5-Dichloropyrimidine-4-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of nucleic acid synthesis or disruption of cellular signaling .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of 2,5-Dichloropyrimidine-4-carbonitrile and structurally related compounds from the evidence:

Compound Name / ID Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Melting Point (°C) IR Nitrile Stretch (cm⁻¹) Notable NMR Features
This compound 2-Cl, 5-Cl, 4-CN C₅HCl₂N₃ 175.98 Not reported ~2,220 (estimated) Expected deshielding of adjacent protons due to Cl
4-(4-Methoxyphenyl)-2-(methylthio)-... 4-MeOPh, 2-MeS, 6-oxo C₁₃H₁₁N₃O₂S 273.31 300 Not reported δH: Aromatic protons at 6.5–7.5 ppm; δC: Nitrile at ~117 ppm
4-(3,4-Dimethylphenyl)-2-(methylthio)-... 3,4-Me₂Ph, 2-MeS, 6-oxo C₁₄H₁₃N₃OS 271.34 266–268 Not reported δH: Methyl groups at 2.2–2.4 ppm; δC: Nitrile at ~116 ppm
Compound 11b 4-CN-benzylidene, thiazolo[3,2-a]pyrimidine C₂₂H₁₇N₃O₃S 403.45 213–215 2,209 δC: Nitrile at ~117 ppm; fused-ring carbons at 127–171 ppm
Compound 1E 4-(4-MePh)-chromene-3-CN, 2-NH₂, 5-OH C₁₇H₁₄N₂O₂ 278.31 223–227 2,204 δH: Aromatic protons at 6.2–7.8 ppm; NH₂/OH at 3,317–3,464 cm⁻¹
Key Observations:
  • Melting Points: Halogenated pyrimidines (e.g., 2,5-dichloro derivative) typically exhibit higher melting points than non-halogenated analogs due to increased polarity and intermolecular interactions. For example, 4-(4-Methoxyphenyl)-... (300°C) and 4-(3,4-Dimethylphenyl)-... (266–268°C) have higher melting points than fused-ring systems like Compound 11b (213–215°C) or chromene derivatives like Compound 1E (223–227°C) .
  • IR Spectroscopy : Nitrile stretches in pyrimidine derivatives (e.g., ~2,209–2,220 cm⁻¹) are slightly higher than in chromene-carbonitriles (~2,204 cm⁻¹), likely due to the electron-withdrawing effects of adjacent chlorine atoms in pyrimidines .
  • NMR Trends : Chlorine substituents in pyrimidines deshield adjacent protons and carbons, as seen in shifts for methylthio groups (δH ~2.2–2.4 ppm) and nitrile carbons (δC ~116–117 ppm) .

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